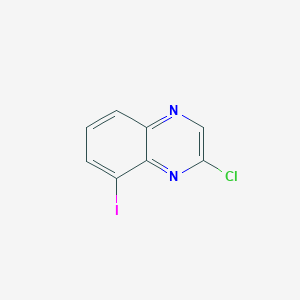
2-Chloro-8-iodoquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-iodoquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by the presence of both chlorine and iodine atoms, makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 2-Chloro-8-iodoquinoxaline typically involves the functionalization of quinoxaline derivatives. One common method includes the regioselective lithiation of 2,3-dichloroquinoxaline followed by quenching with iodine to introduce the iodine atom at the 8-position . The reaction conditions often involve the use of strong bases such as lithium tetramethylpiperidide (LiTMP) and subsequent treatment with electrophiles like iodine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, yield optimization, and environmental considerations .
Chemical Reactions Analysis
2-Chloro-8-iodoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, leading to the formation of carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, quinoxaline derivatives generally undergo such reactions under appropriate conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce diverse functional groups .
Scientific Research Applications
2-Chloro-8-iodoquinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-8-iodoquinoxaline is primarily related to its ability to interact with biological targets through its aromatic and halogenated structure. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
2-Chloro-8-iodoquinoxaline can be compared with other quinoxaline derivatives such as:
2,3-Dichloroquinoxaline: Lacks the iodine atom, making it less versatile in certain cross-coupling reactions.
2-Chloro-6-iodoquinoxaline: Similar structure but with iodine at the 6-position, leading to different regioselectivity in reactions.
Quinazoline and Cinnoline Derivatives: These compounds share structural similarities with quinoxalines but differ in their nitrogen atom positions and chemical reactivity.
Properties
Molecular Formula |
C8H4ClIN2 |
|---|---|
Molecular Weight |
290.49 g/mol |
IUPAC Name |
2-chloro-8-iodoquinoxaline |
InChI |
InChI=1S/C8H4ClIN2/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H |
InChI Key |
GPBROIPCXGUUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















